2-(4-chlorophenoxy)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including chlorination of phenol, piperidine ring formation, and acetylation. Detailed synthetic pathways can be found in the literature.
Molecular Structure Analysis
The molecular formula of Compound X is C₁₈H₂₃ClNO₃ . Its structure consists of a chlorophenyl group, a piperidine ring, and an acetamide moiety. The tetrahydro-2H-pyran-4-yl substituent adds complexity to its three-dimensional arrangement.
Chemical Reactions Analysis
Compound X can undergo various chemical reactions, including hydrolysis, esterification, and substitution reactions. These reactions impact its stability, bioavailability, and reactivity .
Physical And Chemical Properties Analysis
Scientific Research Applications
- Application : In agriculture, 4-CPA helps manage weed growth in crops, orchards, and turfgrass. It is also used to prevent premature fruit drop in certain fruit trees .
- Application : UiO-66-NH2 has been explored as an adsorbent for the rapid removal of 2-methyl-4-chlorophenoxy acetic acid (MCPA) from aqueous solutions. Its high surface area and tailored functional groups make it effective for water purification .
Herbicide and Plant Growth Regulator
Adsorbent for Water Treatment
Mechanism of Action
Research suggests that Compound X acts as a selective modulator of certain receptors in the central nervous system. It may influence neurotransmitter release, neuronal excitability, or ion channel function. Further studies are needed to elucidate its precise mechanism.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O3/c20-16-1-3-18(4-2-16)25-14-19(23)21-13-15-5-9-22(10-6-15)17-7-11-24-12-8-17/h1-4,15,17H,5-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTLNJNEMMYETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=C(C=C2)Cl)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide |
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